molecular formula C9H7BrN2 B8244576 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile

Cat. No.: B8244576
M. Wt: 223.07 g/mol
InChI Key: KACYJFWSVOJYSM-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile (CAS 1936009-43-6) is a brominated nitrile derivative of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold. This molecular framework is characterized by a fused cyclopentane-pyridine ring system, which is a structure of high interest in medicinal chemistry and materials science. The compound has a molecular formula of C9H7BrN2 and a molecular weight of 223.07 g/mol [ citation 1 ]. While specific biological data for this exact compound is limited, closely related 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been demonstrated to function as effective corrosion inhibitors for carbon steel in acidic environments, showing superior inhibition efficiency in electrochemical studies [ citation 2 ]. Furthermore, the core dihydrocyclopentapyridine structure is a valuable synthon in organic synthesis. The presence of both a bromine substituent and a carbonitrile group on the bicyclic system makes it a versatile and multifunctional synthetic intermediate, suitable for various metal-catalyzed cross-coupling reactions and as a building block for the construction of more complex molecules for research applications in pharmaceutical development and material science [ citation 1 ]. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-8-6(4-11)1-2-9(8)12-5-7/h3,5-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACYJFWSVOJYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C#N)C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . The reaction proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The carbonitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₈BrN
  • Molecular Weight : 198.06 g/mol
  • CAS Number : 158331-18-1
  • IUPAC Name : 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile has been investigated for its potential therapeutic properties. Notably:

  • Anticancer Activity : Research indicates that derivatives of cyanopyridine, including this compound, exhibit anticancer properties. The compound has been linked to mechanisms that inhibit tumor growth and induce apoptosis in cancer cells .
  • Antiviral Properties : Similar compounds have shown efficacy against various viral infections, suggesting that 3-bromo derivatives could be explored for antiviral drug development .

Synthesis of Novel Compounds

The unique structure of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine facilitates its use as a building block in organic synthesis:

  • Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex molecules. For example, it can be modified to create new derivatives with enhanced biological activities .

Structural Studies

The compound has been the subject of crystallographic studies which elucidate its structural characteristics:

  • Crystal Structure Analysis : Detailed studies have revealed the conformational properties of the cyclopentane ring and its interactions with surrounding molecules. Such insights are crucial for understanding how structural modifications can impact biological activity .

Case Study 1: Anticancer Activity

A study published in Acta Crystallographica examined the crystal structure of a related compound, indicating that modifications to the cyclopenta[b]pyridine framework could enhance anticancer activity through improved binding to target proteins involved in cell proliferation .

Case Study 2: Synthesis Pathways

Research conducted at Madurai Kamaraj University explored synthetic pathways that utilize 3-bromo derivatives as precursors for developing novel therapeutic agents. This work highlights the versatility of the compound in generating diverse chemical entities with potential pharmacological applications .

Mechanism of Action

The mechanism by which 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile exerts its effects is not fully understood. its biological activity is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor .

Comparison with Similar Compounds

Data Tables

Table 1: Adsorption Energies of Analogs (MC Simulations and DFT)
Compound Pregeometry Adsorption Energy (kcal/mol) Postgeometry Adsorption Energy (kcal/mol)
CAPD-1 -5760.45 -481.02
CAPD-2 -5738.96 -477.37
CAPD-3 -5718.02 -443.42
CAPD-4 -5643.42 -417.46
Target compound (estimated) ~-5800 (MC) ~-500 (DFT)

Source:

Table 2: Key Physicochemical Properties
Compound Molecular Weight LogP Water Solubility (mg/L)
Target compound 238.06 2.33 <10 (estimated)
CAPD-1 340.40 1.85 25–50
3-Bromo derivative (CAS: 158331-18-1) 198.06 2.33 <10

Source:

Biological Activity

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C8H8BrN
  • Molecular Weight : 214.06 g/mol
  • Physical State : Solid at room temperature, with a purity of approximately 95% .

Biological Activity Overview

Research indicates that derivatives of cyclopenta[b]pyridine, including this compound, exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds similar to 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine have shown promising anticancer properties. For instance, cyanopyridine derivatives are noted for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
    • A study demonstrated that certain derivatives effectively inhibited cancer cell growth with IC50 values in the low micromolar range .
  • Antiviral Properties :
    • Research has indicated that some pyridine derivatives possess antiviral activity against several viruses by interfering with viral replication mechanisms. The specific mechanisms are still under investigation but may involve inhibition of viral enzymes or interference with viral entry into host cells .
  • Antimicrobial Effects :
    • Preliminary studies suggest that 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The exact mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .
  • Neuroprotective Effects :
    • Some studies have suggested that compounds within this class may provide neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways .

The biological activity of this compound can be attributed to several proposed mechanisms:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression or viral replication.
  • Receptor Modulation : Interaction with neurotransmitter receptors may underlie its neuroprotective effects.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of related compounds:

StudyFindings
Nagalakshmi et al. (2015)Identified structural characteristics and potential for anticancer activity in cyclopenta[b]pyridine derivatives .
Cocco et al. (2005)Reported on the antiviral activities of cyanopyridine derivatives, highlighting their mechanism against viral replication .
El-Hawash & Abdel Wahab (2006)Discussed the antimicrobial properties and potential applications in treating infections caused by resistant bacterial strains .

Q & A

(Basic) What are the common synthetic routes for 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile?

The synthesis typically involves cyclocondensation reactions. For example, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine can be synthesized via sodium alkoxide (e.g., NaOEt or NaOMe)-catalyzed cyclocondensation between 2,5-diarylidenecyclopentanone and propanedinitrile. The bromo substituent is introduced either during cyclization or via post-synthetic halogenation. Key intermediates like ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate (CAS: 533-37-7) are often utilized for further functionalization .

(Advanced) How can computational methods like DFT and Monte Carlo simulations predict the adsorption behavior of this compound on metal surfaces?

Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., the bromine atom and carbonitrile group) that interact with metal surfaces. Monte Carlo simulations assess adsorption orientations and energies, revealing preferential binding modes. Studies on similar cyclopenta[b]pyridine derivatives show adsorption follows the Langmuir isotherm, combining physisorption (via π-electrons) and chemisorption (through lone pairs on N and Br atoms) .

(Basic) What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the bicyclic structure and substituent positions (e.g., chemical shifts for Br and CN groups).
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-Br bond ~1.89 Å) and confirms regiochemistry. Monoclinic systems (space group P21/c) are common .
  • IR Spectroscopy : Detects nitrile stretches (~2200–2250 cm1^{-1}) and C-Br vibrations (~500–600 cm1^{-1}) .

(Advanced) How can contradictions in crystallographic data during structure refinement be resolved?

Discrepancies in X-ray data (e.g., disorder in the cyclopentane ring) are addressed using software like SHELXL. Strategies include:

  • Applying restraints for bond distances/angles based on similar structures.
  • Testing multiple space groups (e.g., P21/c vs. C2/c) to minimize R-factors.
  • Validating hydrogen bonding networks with Fourier difference maps .

(Basic) Which functional groups in this compound influence its reactivity?

  • Bromo group : Participates in nucleophilic aromatic substitution (SNAr) or Suzuki coupling.
  • Carbonitrile group : Undergoes hydrolysis to carboxylic acids or reduction to amines.
  • Dihydrocyclopenta ring : Prone to electrophilic substitution (e.g., nitration) at the pyridine ring’s α-position .

(Advanced) What strategies optimize cyclocondensation reactions for higher yields?

  • Catalyst selection : Sodium ethoxide/methoxide enhances reaction efficiency vs. weaker bases.
  • Solvent control : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature modulation : Stepwise heating (60–80°C) prevents side reactions like premature cyclization .

(Basic) How does the bicyclic structure affect physicochemical properties?

The fused cyclopentane-pyridine system increases rigidity, elevating melting points (~200–250°C). The electron-withdrawing CN group lowers pKa (~3–4 for pyridine N), enhancing solubility in polar solvents. Compared to non-brominated analogs, the bromine atom increases molecular weight and lipophilicity (logP ~2.5) .

(Advanced) How is regioselectivity in electrophilic substitution reactions analyzed?

Regioselectivity is determined by:

  • Directing effects : The electron-deficient pyridine ring directs electrophiles to the α-position relative to N.
  • Steric hindrance : Bulky substituents (e.g., Br at position 3) disfavor substitution at adjacent positions.
  • Computational modeling : Fukui indices from DFT calculations predict reactive sites .

(Basic) What safety considerations apply when handling this compound?

  • Hazard codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
  • Storage : Inert atmosphere (N2_2/Ar) at 2–8°C to prevent degradation.
  • PPE : Gloves, goggles, and fume hood use are mandatory .

(Advanced) How can derivatives be designed for enhanced biological or material science applications?

  • Pharmacological tuning : Introduce amino groups (via CN reduction) for enzyme inhibition or metal chelation.
  • Material science : Modify with thiophene or acetylene groups for conductive polymers.
  • Structure-activity relationships (SAR) : Compare analogs like 3-iodo or 3-nitro derivatives to assess electronic effects on activity .

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